physicochemical properties of N-(3-amino-4-methylphenyl)-2-methylbutanamide
physicochemical properties of N-(3-amino-4-methylphenyl)-2-methylbutanamide
Physicochemical Profiling & Control Strategy: N-(3-amino-4-methylphenyl)-2-methylbutanamide
Executive Summary & Chemical Identity
N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS: 946690-34-2) is a specialized pharmaceutical intermediate, often encountered in the synthesis of tyrosine kinase inhibitors (TKIs) or as a regioisomeric impurity in the manufacturing of aniline-based drug substances.[1] Its structural core—a 2,4-diaminotoluene scaffold mono-acylated with a branched alkyl chain—presents unique challenges in purification and stability profiling.[1]
This guide provides a definitive technical analysis of its physicochemical properties, focusing on the critical distinction between this specific isomer and its structural analogs, which is paramount for regulatory compliance (ICH Q3A/B).
Chemical Identity Table
| Property | Specification |
| IUPAC Name | N-(3-amino-4-methylphenyl)-2-methylbutanamide |
| CAS Number | 946690-34-2 |
| Molecular Formula | C₁₂H₁₈N₂O |
| Molecular Weight | 206.29 g/mol |
| SMILES | CCC(C)C(=O)NC1=CC(N)=C(C)C=C1 |
| Key Functional Groups | Primary aromatic amine (Nucleophilic), Secondary amide (Neutral), Branched alkyl tail (Lipophilic) |
Physicochemical Properties: The Core Profile
Understanding the behavior of this molecule requires dissecting the interplay between its lipophilic tail and its polar, ionizable headgroup.[1]
Solubility & Lipophilicity (LogP/LogD)
The 2-methylbutyl chain imparts significant lipophilicity, while the amide and amine groups provide hydrogen bonding capability.[1]
-
Predicted LogP: ~1.4 – 1.8.[1]
-
Solubility Profile:
-
Water: Low (< 0.1 mg/mL at neutral pH).[1] The hydrophobic effect of the toluene ring and alkyl tail dominates.[1]
-
Acidic Media (0.1 N HCl): High.[1] Protonation of the free aniline nitrogen (
) drastically increases solubility.[1] -
Organic Solvents: Highly soluble in DMSO, Methanol, and Ethyl Acetate.[1]
-
-
Field Insight: In process chemistry, this compound is often extracted into organic phases (like DCM or EtOAc) from basic aqueous layers, leaving inorganic salts behind.[1]
Acid-Base Dissociation (pKa)
The molecule possesses two nitrogen centers with distinct electronic environments:[1]
-
Aniline Nitrogen (N3): The primary amine is electron-rich but slightly deactivated by the aromatic ring.[1]
-
Amide Nitrogen (N1): The amide nitrogen is non-basic due to resonance delocalization with the carbonyl.[1]
-
pKa: Neutral under physiological conditions (protonation occurs only in superacids, pKa < -0.5).[1]
-
Solid-State Characteristics
-
Physical State: Off-white to pale brown crystalline solid.[1]
-
Melting Point: Typically 125°C – 135°C (dependent on purity and polymorph).[1]
-
Thermal Stability: Stable up to ~200°C. However, prolonged exposure to air at elevated temperatures can lead to oxidation of the aniline moiety (browning).[1]
Synthesis & Regioselectivity Challenges
The formation of CAS 946690-34-2 typically involves the acylation of 4-methyl-1,3-phenylenediamine (2,4-diaminotoluene).[1] A critical technical hurdle is Regioselectivity .[1]
The starting material has two amino groups:[1]
-
Position 1 (Meta to methyl): Less sterically hindered, more nucleophilic.[1]
-
Position 3 (Ortho to methyl): Sterically hindered by the adjacent methyl group.[1]
The Challenge: Standard acylation with 2-methylbutyryl chloride preferentially targets the unhindered amine at Position 1.[1] However, to obtain the target N-(3-amino...) structure (where the amide is at Position 1 and the free amine is at Position 3), one must carefully control stoichiometry or use protecting group strategies.[1] If the target is the reverse isomer (amide at 3, amine at 1), this molecule becomes a critical regioisomeric impurity .[1]
Reaction Pathway Diagram
Figure 1: Competitive acylation pathways. The target molecule (Green) competes with its regioisomer (Red) and the bis-acylated byproduct (Yellow).[1]
Experimental Protocols
HPLC Method for Isomeric Purity
Distinguishing the target from its regioisomer requires a high-resolution Reverse Phase (RP-HPLC) method.[1] The methyl group position creates a slight difference in hydrophobicity and 3D shape.[1]
-
Column: C18 Phenyl-Hexyl or C18 Shield RP (e.g., Waters XBridge Phenyl), 150 x 4.6 mm, 3.5 µm.[1] Note: Phenyl columns often provide better selectivity for aromatic isomers than standard C18.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5 to keep amine protonated/sharp).[1]
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient:
-
Detection: UV at 240 nm (Aniline absorption max) and 210 nm (Amide).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Temperature: 40°C (improves mass transfer and peak shape).[1]
Potentiometric pKa Determination
To accurately determine the pKa of the aniline nitrogen:
-
Preparation: Dissolve ~2 mg of the compound in a mixture of water/methanol (approx. 60:40 v/v) to ensure solubility.
-
Titrant: 0.1 M KOH (standardized).
-
Protocol: Perform a titration from pH 2.0 (acidified with HCl) to pH 12.0.
-
Analysis: Use the Bjerrum plot or Gran analysis to identify the inflection point.[1] Correct for the dielectric constant of the methanol/water cosolvent using the Yasuda-Shedlovsky extrapolation to obtain the aqueous pKa.
Stability & Degradation Risks[1][3]
As an aniline derivative, this compound carries specific stability risks that must be managed during storage and handling.
-
Oxidation (High Risk): The free primary amine (
) on the electron-rich toluene ring is susceptible to air oxidation, leading to the formation of azo-dimers or quinone-imines.[1]-
Mitigation: Store under Nitrogen/Argon atmosphere; protect from light.[1]
-
-
Hydrolysis (Low Risk): The amide bond is sterically hindered by the branched 2-methylbutyl group and the aromatic ring.[1] Hydrolysis requires harsh acidic/basic conditions and high heat.[1]
-
Genotoxicity Potential: Like many aniline derivatives, this compound should be treated as a Potential Genotoxic Impurity (PGI) until proven otherwise via Ames testing.[1] Strict containment (OEB 3/4) is recommended during handling.[1]
Analytical Decision Tree for Impurity ID
Figure 2: Workflow for confirming the identity of the compound and distinguishing it from regioisomers.
References
-
International Conference on Harmonisation (ICH). (2006).[1][2] Q3A(R2): Impurities in New Drug Substances.[1][3][2]Link
-
National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 16771276 (Isomer Analog).[1]Link[1]
-
Hit2Lead Chemical Database. (2024). Compound Profile: N-(3-amino-4-methylphenyl)-2-methylbutanamide (CAS 946690-34-2).[1]Link[1]
-
ChemScene. (2024). Safety Data Sheet & Properties for Aniline-Amide Intermediates.[1]Link[1]
